molecular formula C16H18BrN5O3 B2937231 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2379951-49-0

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2937231
CAS No.: 2379951-49-0
M. Wt: 408.256
InChI Key: RRFFWBFLFORJNS-UHFFFAOYSA-N
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Description

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a dihydropyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Bromopyrimidine Moiety: This can be achieved by bromination of pyrimidine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The bromopyrimidine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinylpyrimidine intermediate.

    Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the bromopyrimidine moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives, while substitution of the bromine atom can yield various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. The piperidine ring and dihydropyridazinone core can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(1-piperidinyl)pyrimidine: This compound shares the bromopyrimidine and piperidine moieties but lacks the dihydropyridazinone core.

    3-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde: This compound contains the bromopyrimidine moiety but has a benzaldehyde group instead of the piperidine and dihydropyridazinone components.

Uniqueness

The uniqueness of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one lies in its combination of the bromopyrimidine, piperidine, and dihydropyridazinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances its potential as a valuable research tool and therapeutic agent.

Properties

IUPAC Name

6-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O3/c1-21-14(23)5-4-13(20-21)15(24)22-6-2-3-11(9-22)10-25-16-18-7-12(17)8-19-16/h4-5,7-8,11H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFWBFLFORJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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